N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
“N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide” is a compound that contains a piperidine ring, a thiazole ring, and a carboxamide group. Piperidine is a common structural motif in many pharmaceuticals and natural products . Thiazole is a heterocyclic compound that is also found in many drugs . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2), which is often involved in forming peptide bonds in proteins.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and thiazole rings in separate steps, followed by the introduction of the carboxamide group. Piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions . Thiazole can be synthesized through the Hantzsch thiazole synthesis or by the reaction of alpha-haloketones and thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and thiazole rings, along with the carboxamide group. The piperidine ring is a six-membered ring with one nitrogen atom, while the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms . The thiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques : N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide and related compounds have been synthesized using various techniques. For example, Setterholm et al. (2015) reported the gram-scale, chemoselective synthesis of a similar compound, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a potent activator of the TrkB receptor (Setterholm et al., 2015).
Biological and Pharmacological Activity
- Antitumor Activity : Ostapiuk et al. (2017) synthesized a series of carboxamides, including compounds similar to this compound, and found that some derivatives had significant antitumor effects (Ostapiuk, Frolov, & Matiychuk, 2017).
- Antimicrobial and Antifungal Activity : Various derivatives of thiazole-4-carboxamide have demonstrated antimicrobial and antifungal activities. For example, Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide derivatives, showing antimicrobial activity against various bacterial and fungal strains (Alhameed et al., 2019).
Chemical Modifications and Derivatives
- Structural Modifications : Various structural modifications of thiazole-4-carboxamide derivatives have been explored for enhancing biological activity. For instance, Linton et al. (2011) worked on modifying the structure of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a challenge often encountered in drug discovery (Linton et al., 2011).
Additional Applications
- Antibacterial Agents : Palkar et al. (2017) designed and synthesized analogs with antibacterial properties, indicating the potential of thiazole-4-carboxamide derivatives in developing novel antibacterial agents (Palkar et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its biological targets. Many drugs containing piperidine are active in the central nervous system . Thiazole-containing compounds have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-8-2-1-6(3-10-8)12-9(14)7-4-15-5-11-7/h4-6H,1-3H2,(H,10,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDCJLXPYPQTPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1NC(=O)C2=CSC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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